molecular formula C15H21N3O2S3 B125393 阿罗替洛尔 CAS No. 68377-92-4

阿罗替洛尔

货号 B125393
CAS 编号: 68377-92-4
分子量: 371.5 g/mol
InChI 键: BHIAIPWSVYSKJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arotinolol Description

Arotinolol is a medication with multifaceted pharmacological effects, primarily used in the treatment of cardiovascular conditions such as hypertension. It is recognized for its dual antagonistic action on alpha- and beta-adrenergic receptors, which contributes to its antihypertensive properties . Additionally, arotinolol has been investigated for its potential therapeutic effects in other medical conditions, including essential tremor , obesity , and parkinsonian tremor .

Synthesis Analysis

While the provided papers do not detail the synthesis of arotinolol, they do discuss the synthesis of related compounds, known as arotinoids. These compounds are synthetic retinoids with a structure that allows them to mimic some of the biological activities of vitamin A . The synthesis of such compounds typically involves complex organic reactions to create the desired molecular architecture that confers specific biological properties.

Molecular Structure Analysis

Arotinolol's molecular structure allows it to interact with both alpha- and beta-adrenergic receptors. This dual action is relatively unique among adrenergic blockers and is responsible for its effectiveness in treating hypertension and other conditions . The structure-activity relationship is crucial in determining the potency and selectivity of arotinolol for different receptor subtypes.

Chemical Reactions Analysis

The chemical reactions involving arotinolol primarily relate to its interaction with adrenergic receptors. Arotinolol acts as an antagonist, meaning it binds to these receptors without activating them, effectively blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade results in various physiological responses, such as reduced heart rate and vasodilation, which are beneficial in managing hypertension.

Physical and Chemical Properties Analysis

Arotinolol's physical and chemical properties, such as solubility, stability, and pharmacokinetics, are essential for its medicinal application. These properties determine how the drug is absorbed, distributed, metabolized, and excreted from the body. The papers suggest that arotinolol has favorable properties that contribute to its therapeutic effects, such as the ability to reduce serum lipid and apolipoprotein levels in patients with mild essential hypertension .

Relevant Case Studies

Several case studies have been conducted to evaluate the efficacy of arotinolol in various conditions. For instance, a study on patients with essential tremor showed that arotinolol significantly reduced the amplitude of postural tremor, supporting the therapeutic role of peripheral beta-adrenergic receptors in this condition . Another study demonstrated the potential of arotinolol in reducing obesity by activating thermogenesis in brown adipose tissue, which could lead to weight loss . Additionally, arotinolol has been shown to suppress tremor in MPTP-induced parkinsonian monkeys, suggesting its utility as an adjunct therapy for Parkinson's disease .

科学研究应用

1. 阿罗替洛尔和肥胖

阿罗替洛尔是一种α/β-肾上腺素能受体阻滞剂,具有潜在的抗肥胖作用。研究表明,阿罗替洛尔可能刺激棕色脂肪细胞中的生热作用,尽管其作为生热作用直接刺激剂的功效受到限制,因为其对 β3-肾上腺素能受体的激动作用较弱且具有部分激动作用。这意味着阿罗替洛尔的抗肥胖作用可能涉及除直接刺激棕色脂肪组织之外的其他途径 (Zhao 等人,2001)

2. 阿罗替洛尔在高血压和心血管疾病中的应用

阿罗替洛尔在治疗高血压方面表现出有效性,特别是在中老年舒张期高血压中,对葡萄糖和脂质代谢没有不良反应 (郭吉珍,2008)。此外,它已显示出改善自发性高血压大鼠动脉僵硬性的希望,可能涉及增加一氧化氮的产生和减少大动脉中的胶原含量 (周等人,2014)

3. 阿罗替洛尔在慢性心力衰竭中的应用

在慢性心力衰竭的治疗中,阿罗替洛尔已显着提高了治疗效率、左心室射血分数、心指数、每搏输出量,并减少了脑钠肽和左心室舒张末期容积。这表明其在控制慢性心力衰竭症状方面的有效性和安全性 (黄等人,2022)

4. 阿罗替洛尔在肾脏疾病中的应用

阿罗替洛尔已显示出对治疗 V 期慢性肾脏病合并高血压患者的疗效。它有效控制血压和心率,而不影响血脂谱,表明其对该患者群体安全有效 (易,2013)

5. 阿罗替洛尔在特发性震颤中的应用

阿罗替洛尔已被研究其在特发性震颤治疗中的疗效和安全性,显示出震颤评分显着降低,不良事件最少。这表明其作为治疗这种疾病的潜在用途 (张家堂,2000)

6. 阿罗替洛尔和特发性扩张型心肌病

长期阿罗替洛尔治疗对特发性扩张型心肌病患者的左心室功能显示出有利影响。收缩功能的改善和左心室收缩末期内径的减小表明其作为该病症治疗剂的潜力 (范,2008)

7. 阿罗替洛尔在心律失常中的应用

阿罗替洛尔已显示出对乌头碱诱发的大鼠急性心律失常的保护作用,表明其在心律失常治疗中的潜在用途。这种效应与抗氧化酶活性和离子泵功能的改善有关 (陈艳,2013)

安全和危害

Arotinolol should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling Arotinolol .

属性

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Slightly soluble
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arotinolol

CAS RN

68377-92-4
Record name Arotinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 68377-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROTINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153ºC
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol
Reactant of Route 2
Reactant of Route 2
Arotinolol
Reactant of Route 3
Reactant of Route 3
Arotinolol
Reactant of Route 4
Arotinolol
Reactant of Route 5
Arotinolol
Reactant of Route 6
Reactant of Route 6
Arotinolol

Citations

For This Compound
1,200
Citations
H WU, Y ZHANG, J HUANG, Y ZHANG, G LIU… - Hypertension …, 2001 - jstage.jst.go.jp
… All patients were given Arotinolol 10—20 mg twice daily for 4 … Arotinolol was effective in 78.2% of dippers and 54.2% of non… In conclusion, Arotinolol, which can be dosed twice daily, is …
Number of citations: 21 www.jstage.jst.go.jp
P Huang, Q Song, Y Wang, A Wang, L Guo… - Frontiers in …, 2022 - frontiersin.org
… safety of arotinolol in the treatment of chronic heart failure. … efficacy of arotinolol in patients with chronic heart failure. … given arotinolol (40 mg per day) for 4 weeks showed that arotinolol …
Number of citations: 5 www.frontiersin.org
JS Lim, DK Gong, JK Kim, IG Jung… - Korean Circulation …, 1990 - synapse.koreamed.org
Arotinolol, a new alpha and beta receptor antagonist, was administered in 27 essential … In summary, arotinolol seemed to be an effective antihypertensive drug in treating mild to …
Number of citations: 1 synapse.koreamed.org
KS Lee, JS Kim, JW Kim, WY Lee, BS Jeon… - Parkinsonism & related …, 2003 - Elsevier
… evaluated the dose of each (arotinolol 10 mg per day and propranolol 40 mg per day, arotinolol 20 mg per day and propranolol 80 mg per day, arotinolol 30 mg per day and propranolol …
Number of citations: 48 www.sciencedirect.com
D Bing, C Wen-peng, X Guo-liang… - African Journal of …, 2011 - academicjournals.org
Arotinolol had been used for treatment of essential hypertension. We conducted a meta-analysis to compare the efficacy and safety of arotinolol with other antihypertensive drugs in …
Number of citations: 2 academicjournals.org
H Watanabe, M Kakihana, S Ohtsuka… - Journal of the American …, 1998 - jacc.org
Objectives. This study was designed to compare the preventive effect of nitrate tolerance between carvedilol with antioxidant properties and arotinolol without antioxidant properties. …
Number of citations: 52 www.jacc.org
Y Kuroda, R Kakigi, H Shibasaki - Neurology, 1988 - AAN Enterprises
… We investigated the effect of arotinolol in 15 patients with essential tremor and found a … within 2 weeks after arotinolol therapy in all cases. The effects of arotinolol on diastolic blood …
Number of citations: 30 n.neurology.org
N TAKEKOSHI, E MURAKAMI, S MATSUI… - Japanese heart …, 1983 - jstage.jst.go.jp
The effects of a therapeutic dose of oral S-596 upon the cardiovascular response to intravenous isoproterenol and noradrenaline were studied in 2 hypertensive and 4 normotensive …
Number of citations: 15 www.jstage.jst.go.jp
YK Park, AM Kim, JW Jeong… - Korean Circulation …, 1990 - synapse.koreamed.org
… metabolic changes of arotinolol, a combined α and β blocker, 10-15mg of arotinolol twice a … Pulse rate reduced significantly(p<0.01) after 2weeks' treatment of arotinolol and average …
Number of citations: 7 synapse.koreamed.org
HY Aboul‐Enein, MM Hefnawy - Biomedical Chromatography, 2003 - Wiley Online Library
A sensitive enantioselective high-performance liquid chromatography (HPLC) method was developed and validated to determine S-(+)-and R-(−)-arotinolol in human plasma. Baseline …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。